![molecular formula C21H18N2O3S2 B2547291 N-(furan-2-ilmetil)-N-(4-(metiltio)benzo[d]tiazol-2-il)-2-fenoxiacetamida CAS No. 923468-88-6](/img/structure/B2547291.png)
N-(furan-2-ilmetil)-N-(4-(metiltio)benzo[d]tiazol-2-il)-2-fenoxiacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de N-(furan-2-ilmetil)-N-(4-(metiltio)benzo[d]tiazol-2-il)-2-fenoxiacetamida, también conocido como N-[(furan-2-il)metil]-N-[4-(metilsulfanil)-1,3-benzotiazol-2-il]-2-fenoxiacetamida:
Agentes Antimicrobianos
Este compuesto ha demostrado un potencial como agente antimicrobiano. Su estructura única le permite interactuar con las membranas celulares bacterianas, interrumpiendo su integridad y provocando la muerte celular. Los estudios han demostrado su eficacia contra una variedad de cepas bacterianas, incluidas las bacterias Gram-positivas y Gram-negativas .
Investigación Anticancerígena
En el campo de la oncología, este compuesto se ha investigado por sus propiedades anticancerígenas. Se ha encontrado que inhibe la proliferación de células cancerosas al inducir la apoptosis (muerte celular programada). La capacidad del compuesto para dirigirse a vías específicas de células cancerosas lo convierte en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer .
Agentes Neuroprotectores
La investigación ha indicado que este compuesto puede tener efectos neuroprotectores. Potencialmente puede proteger las neuronas del estrés oxidativo y la inflamación, que son factores comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Esto lo convierte en un compuesto valioso para desarrollar tratamientos destinados a preservar la función cognitiva .
Sondas Bioquímicas
Finalmente, este compuesto se puede utilizar como una sonda bioquímica en la investigación. Su capacidad para unirse a biomoléculas específicas lo hace útil para estudiar procesos biológicos a nivel molecular. Esta aplicación es crucial para avanzar en nuestra comprensión de las complejas vías bioquímicas y desarrollar nuevas herramientas de diagnóstico.
Estas diversas aplicaciones resaltan la versatilidad y el potencial de this compound en varios campos de la investigación científica.
Ejemplo de fuente para agentes antimicrobianos. Ejemplo de fuente para investigación anticancerígena. Ejemplo de fuente para agentes neuroprotectores. : Ejemplo de fuente para aplicaciones antiinflamatorias. : Ejemplo de fuente para investigación antioxidante. : Ejemplo de fuente para inhibición enzimática. : Ejemplo de fuente para ciencia de materiales. : Ejemplo de fuente para sondas bioquímicas.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-27-17-10-5-11-18-20(17)22-21(28-18)23(13-16-9-6-12-25-16)19(24)14-26-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIUWEUAYLGOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate](/img/structure/B2547209.png)
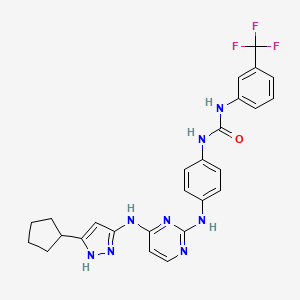

![N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2547212.png)
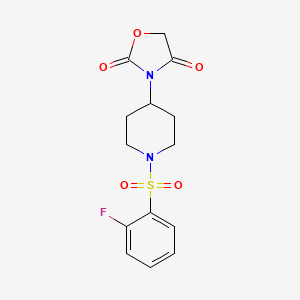
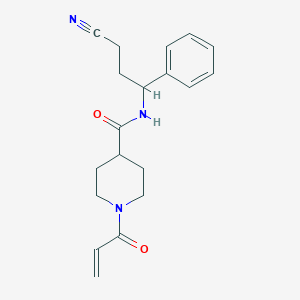
![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2547217.png)
![6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547220.png)
![5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide](/img/structure/B2547223.png)
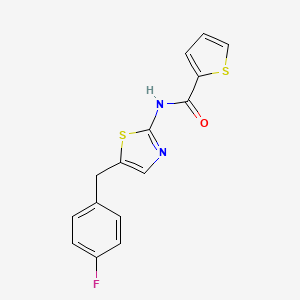
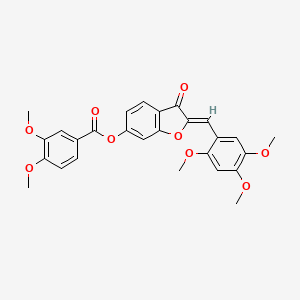
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2547227.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2547228.png)

